1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone
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Description
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone is a complex organic compound, notable for its unique combination of bromine, chlorine, and hydroxy groups attached to an indole structure. This compound is significant in various chemical and pharmaceutical contexts due to its structural complexity and potential reactivity.
Synthesis Analysis
A method for synthesizing enantiomerically pure diarylethanes, closely related to the target compound, was developed by Zhang et al. (2014). This process, starting from a related methanone compound, involves several steps, including the resolution of acetic acid derivatives and single-crystal X-ray diffractions for determining absolute configurations (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated by Mary et al. (2015). These studies provide insights into the geometrical parameters and stability of molecules with similar structures (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of closely related compounds were explored by various authors. For instance, Pirrung et al. (2002) developed methods for the conjugate addition of indoles to dichlorobenzoquinone, which is relevant for understanding the reactivity of compounds with indole structures (Pirrung et al., 2002).
Physical Properties Analysis
Majumdar (2016) presented a comprehensive study on the crystal structure of a compound with a similar structure, 1-(5-chloro-2-hydroxyphenyl)ethanone. The research included detailed physicochemical characterizations, like melting point and elemental analyses, providing a model for understanding the physical properties of closely related compounds (Majumdar, 2016).
Chemical Properties Analysis
The synthesis and characterization of various brominated and chlorinated compounds, which share structural similarities with the target compound, have been explored. This includes studies by Sherekar et al. (2021) and Xu et al. (2005), which offer insights into the chemical properties and potential reactivities of such compounds (Sherekar et al., 2021); (Xu et al., 2005).
Scientific Research Applications
Indole Alkaloids Synthesis
Indole alkaloids are a group of naturally occurring compounds with a wide range of biological activities. The synthesis of indole alkaloids, including compounds structurally related to 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, has been a subject of interest for organic chemists due to their complex structures and potent biological activities. New methods for indole synthesis have been extensively researched, showcasing the diversity and creativity in approaching indole alkaloid synthesis. The classification of all indole syntheses provides a comprehensive framework for understanding and developing new synthetic routes, highlighting the significance of such compounds in medicinal chemistry (Taber & Tirunahari, 2011).
Antioxidant Properties of Chromones
Chromones and their derivatives, related to the structural framework of 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, exhibit significant antioxidant properties. These compounds are present in a normal human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The literature suggests that specific structural features of chromones are crucial for their radical scavenging activity, which plays a vital role in preventing cell impairment and various diseases (Yadav et al., 2014).
3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin, structurally similar to the query compound, has been recognized for its chemical, photochemical, and biological properties. The synthesis and reactivity of 3-hydroxycoumarin, as well as its applications in biology, highlight the potential of this compound class in drug development and other fields. This review emphasizes the importance of 3-hydroxycoumarin and its derivatives in genetics, pharmacology, and microbiology, showcasing the versatility and significance of these compounds (Yoda, 2020).
Ethnobotanical Properties of Plants
The ethnobotanical properties of plants, including those producing compounds related to 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone, provide insight into traditional medicinal uses and the chemical constituents responsible for therapeutic effects. The comprehensive review of the ethnobotanical, Ayurvedic properties, and phytochemistry of plants reveals the presence of diverse chemicals with potential health benefits, highlighting the role of natural compounds in traditional and modern medicine (Thakre et al., 2016).
properties
IUPAC Name |
1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKDYVAYNNRER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869711 |
Source
|
Record name | 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone | |
CAS RN |
125328-76-9 |
Source
|
Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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